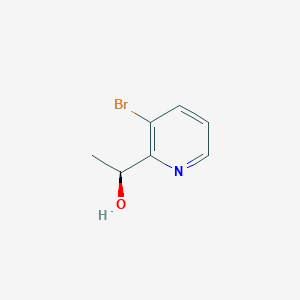
3-Bromo-2-chloro-5-iodobenzoic acid
Descripción general
Descripción
3-Bromo-2-chloro-5-iodobenzoic acid is a useful research compound. Its molecular formula is C7H3BrClIO2 and its molecular weight is 361.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradation by Pseudomonas aeruginosa : A study by Higson and Focht (1990) reported that a strain of Pseudomonas aeruginosa could degrade various halobenzoates, including those similar to 3-Bromo-2-chloro-5-iodobenzoic acid. This indicates potential environmental applications for bioremediation of halogenated aromatic compounds (Higson & Focht, 1990).
Ortho-metalation in Organic Synthesis : Gohier and Mortier (2003) described the ortho-metalation of halobenzoic acids like this compound, which is an important reaction in organic synthesis. This process can create various substituted benzoic acids, showcasing its utility in synthetic chemistry (Gohier & Mortier, 2003).
In Vitro Bioactivity and Antimicrobial Activity : A 2020 study by Popiołek et al. explored the synthesis of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid and their in vitro cytotoxicity and antimicrobial activity. This research demonstrates the potential of derivatives of halobenzoic acids in pharmacology and drug development (Popiołek et al., 2020).
Thermodynamic Properties and Computational Chemistry : Chirico et al. (2017) conducted a critical evaluation of the thermodynamic properties of monohalobenzoic acids, including those similar to this compound, through computational chemistry methods. This study aids in understanding the physical properties of such compounds, which is crucial for various scientific applications (Chirico et al., 2017).
Synthesis and Application in Coordination Polymers : In 2017, Kalaj, Carter, and Cahill synthesized a uranyl coordination polymer featuring 3-bromo-5-iodobenzoic acid. The study explores the luminescent and vibrational properties of this material, showing its potential in materials science (Kalaj, Carter, & Cahill, 2017).
Propiedades
IUPAC Name |
3-bromo-2-chloro-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOACDCIDPATUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(4-bromo-3-methylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B7978144.png)

![(E)-4-[4-(hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B7978172.png)







amine](/img/structure/B7978218.png)

